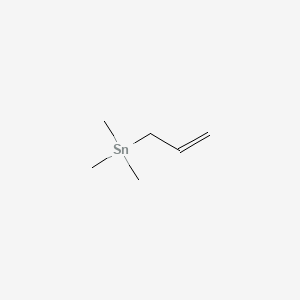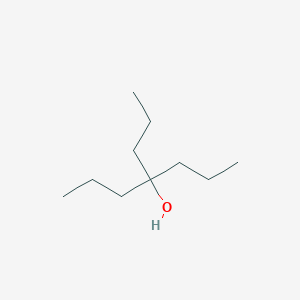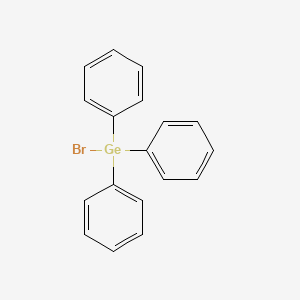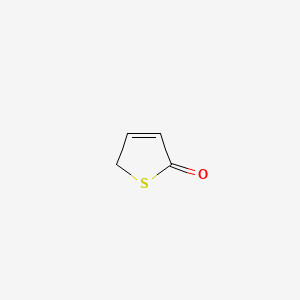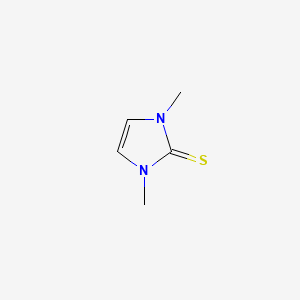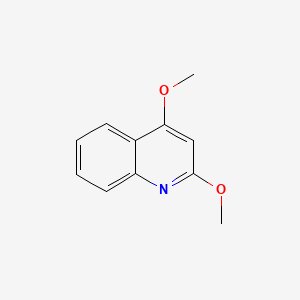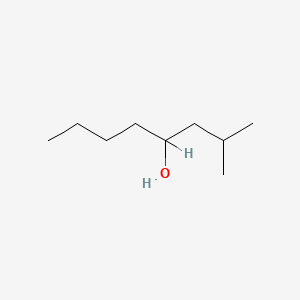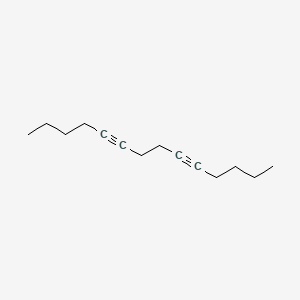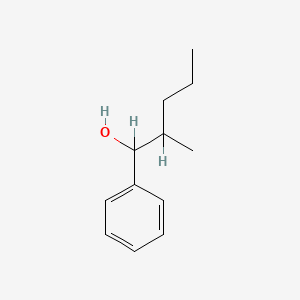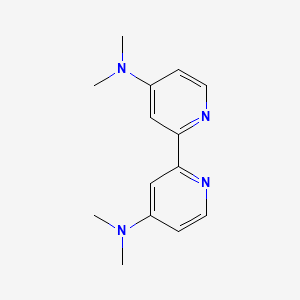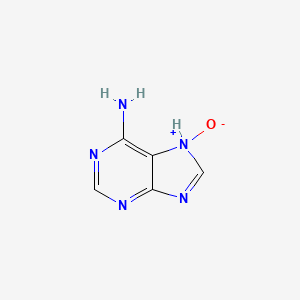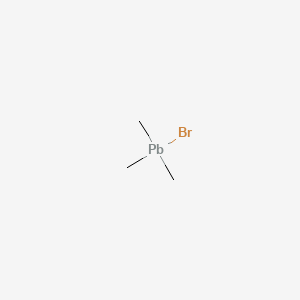
Trimethyl lead bromide
説明
準備方法
Synthetic Routes and Reaction Conditions: Trimethyl lead bromide can be synthesized through the reaction of lead bromide with methylating agents. One common method involves the reaction of lead bromide with methyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows:
PbBr2+3CH3MgBr→(CH3)3PbBr+2MgBr2
This reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound often involves the use of lead acetate and methyl bromide. The reaction is conducted in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Trimethyl lead bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead oxides and other organolead compounds.
Reduction: Reduction reactions can convert it back to elemental lead or other lower oxidation state lead compounds.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used to replace the bromide ion.
Major Products Formed:
Oxidation: Lead oxides and methyl lead compounds.
Reduction: Elemental lead and methyl lead compounds.
Substitution: Trimethyl lead iodide or other halide derivatives.
科学的研究の応用
Trimethyl lead bromide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and in the study of lead chemistry.
Biology: Research on its toxicological effects helps understand the impact of lead compounds on biological systems.
Medicine: While not directly used in medicine, its study aids in understanding lead poisoning and developing treatments.
Industry: It is used in the production of specialized materials and as a catalyst in certain organic reactions.
作用機序
The mechanism by which trimethyl lead bromide exerts its effects involves the interaction of the lead atom with various molecular targets. Lead can bind to sulfhydryl groups in proteins, disrupting their function. It can also interfere with calcium-dependent processes by mimicking calcium ions, leading to cellular dysfunction and toxicity.
類似化合物との比較
Trimethyl lead chloride ((CH₃)₃PbCl): Similar structure but with a chloride ion instead of bromide.
Trimethyl lead iodide ((CH₃)₃PbI): Similar structure but with an iodide ion instead of bromide.
Tetramethyl lead ((CH₃)₄Pb): Contains four methyl groups bonded to lead without any halide ion.
Uniqueness: Trimethyl lead bromide is unique due to its specific reactivity and the influence of the bromide ion on its chemical behavior. The bromide ion can participate in various substitution reactions, making it a versatile compound in synthetic chemistry.
特性
IUPAC Name |
bromo(trimethyl)plumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.BrH.Pb/h3*1H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDCKJMILIJQRF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Pb](C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrPb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210443 | |
| Record name | Trimethyl lead bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6148-48-7 | |
| Record name | Trimethyl lead bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl lead bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(trimethyl)plumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)
